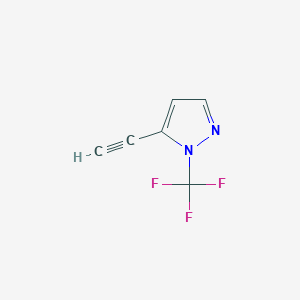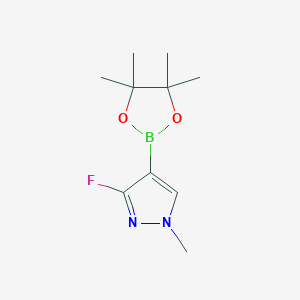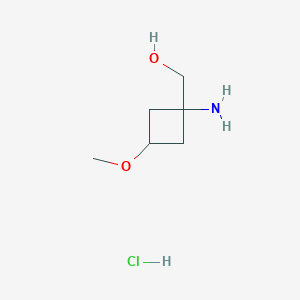
5-ethynyl-1-(trifluoromethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethynyl-1-(trifluoromethyl)-1H-pyrazole, also known as 5-E-TFMP, is a heterocyclic compound with a pyrazole ring and a trifluoromethyl group attached to the ethynyl group. It is a synthetic molecule that is used in a variety of scientific research applications. This compound has unique properties and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-ethynyl-1-(trifluoromethyl)-1H-pyrazole is used in a variety of scientific research applications. It has been used in the synthesis of biologically active compounds, such as inhibitors of the enzyme dihydrofolate reductase (DHFR). This compound has also been studied for its ability to inhibit the growth of cancer cells. It has also been used in the synthesis of other heterocyclic compounds, such as thiophene and furan derivatives.
Wirkmechanismus
The mechanism of action of 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole is not fully understood. However, it is believed to interact with the enzyme DHFR, which is involved in the synthesis of the essential cofactor tetrahydrofolate. This interaction is thought to inhibit the enzyme and prevent the synthesis of tetrahydrofolate, which is necessary for the growth of cancer cells.
Biochemical and Physiological Effects
5-ethynyl-1-(trifluoromethyl)-1H-pyrazole has been studied for its biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro. In addition, it has been found to inhibit the synthesis of the essential cofactor tetrahydrofolate, which is necessary for the growth of cancer cells. It has also been found to inhibit the enzyme DHFR, which is involved in the synthesis of tetrahydrofolate.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole in lab experiments is its ability to inhibit the growth of cancer cells in vitro. However, this compound has some limitations. It is not soluble in water, which can make it difficult to work with in aqueous solutions. In addition, it is not very stable and can decompose over time.
Zukünftige Richtungen
The potential future directions for 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole include further research into its mechanism of action, its ability to inhibit the growth of cancer cells, and its potential use as an anti-cancer drug. Additionally, further research could be conducted into its ability to inhibit the synthesis of other essential cofactors, such as NADPH and NADH. Finally, further research could be conducted into its potential use in the synthesis of other heterocyclic compounds, such as thiophene and furan derivatives.
Synthesemethoden
5-ethynyl-1-(trifluoromethyl)-1H-pyrazole can be synthesized from the reaction of trifluoromethyl ethynyl bromide and hydrazine hydrate. The reaction is catalyzed by a palladium catalyst, such as palladium on carbon. The reaction is carried out in a solvent such as dimethylformamide, and the product is isolated by filtration or column chromatography.
Eigenschaften
IUPAC Name |
5-ethynyl-1-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2/c1-2-5-3-4-10-11(5)6(7,8)9/h1,3-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHPBNWGWYLSAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=NN1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynyl-1-(trifluoromethyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6603597.png)
![[N'-(adamantan-1-yl)carbamimidoyl]urea](/img/structure/B6603610.png)
![6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6603617.png)

![ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, phosphoric acid](/img/structure/B6603625.png)
![tert-butyl 4-{[methyl({4-oxo-4H-pyrano[2,3-b]pyridin-7-yl})amino]methyl}piperidine-1-carboxylate](/img/structure/B6603630.png)
![tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B6603658.png)
